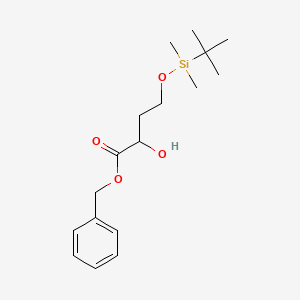
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is a chemical compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxybutanoate moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOCH₃ in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The compound can be deprotected under acidic or basic conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyldimethylsiloxy)benzyl alcohol
- tert-Butyldimethylsilyl chloride
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
Uniqueness
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to its combination of a benzyl group and a TBDMS-protected hydroxyl group, which provides both stability and reactivity in synthetic applications. The TBDMS group is particularly advantageous due to its high hydrolytic stability compared to other silyl protecting groups .
Properties
Molecular Formula |
C17H28O4Si |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
benzyl 4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)21-12-11-15(18)16(19)20-13-14-9-7-6-8-10-14/h6-10,15,18H,11-13H2,1-5H3 |
InChI Key |
QAQQEKKSOHHHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















